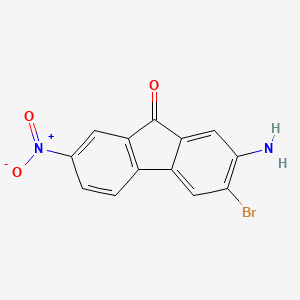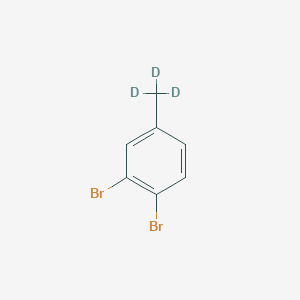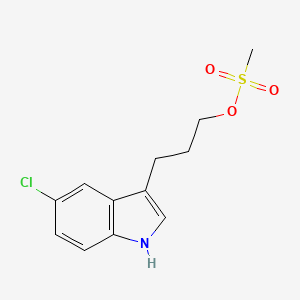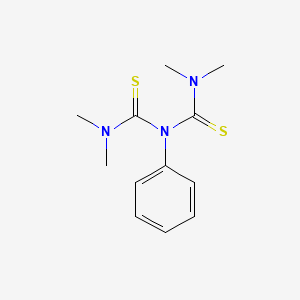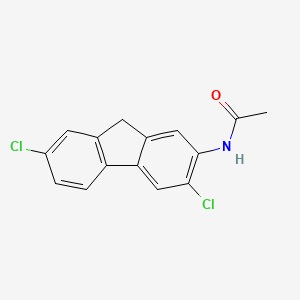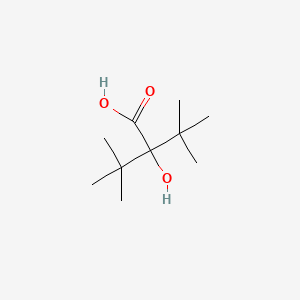
2-Tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is a complex organic compound with the molecular formula C10H20O3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- typically involves the esterification of butanoic acid derivatives with tert-butyl and hydroxyl substituents. One common method includes the reaction of 2-methylbutanoic acid with tert-butyl alcohol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanoic acid derivatives.
科学研究应用
Chemistry
In chemistry, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esterification and hydrolysis. It can also serve as a substrate for studying metabolic pathways involving fatty acids and their derivatives.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their anti-inflammatory or antimicrobial properties. The presence of the hydroxyl and tert-butyl groups may enhance the bioavailability and efficacy of these derivatives.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including fragrances and flavoring agents. Its unique chemical properties make it suitable for use in various formulations and products.
作用机制
The mechanism of action of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Butanoic acid, 2-methyl, 1,1-dimethylethyl ester
- Butanoic acid, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is unique due to the presence of both the hydroxyl and tert-butyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
64264-39-7 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC 名称 |
2-tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H20O3/c1-8(2,3)10(13,7(11)12)9(4,5)6/h13H,1-6H3,(H,11,12) |
InChI 键 |
ZASNOQCXBIHDNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)O)(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
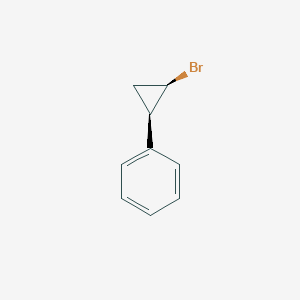

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
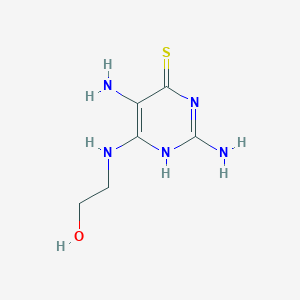


![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
